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Comparison of Documented DCLK1 Inhibitors

The table below summarizes the experimental data for several inhibitors, with DCLK1-IN-1 serving as the

benchmark for selectivity.

Inhibitor
Name

Primary
Target(s)

DCLK1
Inhibition
(IC50/Kd)

Key Off-
Targets
(IC50)

Selectivity Notes
Experimental
Evidence

DCLK1-IN-
1

DCLK1/2 IC50 = 9.5
nM
(Binding)
[1]; 57.2 nM
(Kinase) [1]

DCLK2 (31

nM), ERK5
(1.8 µM),

LRRK2 (6.97
µM) [1]

First highly

selective, in-vivo
compatible probe;

>100-fold selectivity
over ERK5/LRRK2

[1].

Binding assays,

kinase activity
assays, cellular

NanoBRET,
proteomic profiling

[1].

LRRK2-IN-
1

LRRK2 IC50 = 186

nM [2]

LRRK2 (3

nM), ERK5
(21 nM) [2] [1]

Multi-targeted; not

suitable as a
selective DCLK1

chemical probe [2]
[1].

Kinase peptide

substrate mobility
shift assay [2].
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Inhibitor
Name

Primary
Target(s)

DCLK1
Inhibition
(IC50/Kd)

Key Off-
Targets
(IC50)

Selectivity Notes
Experimental
Evidence

XMD8-92 ERK5,
BRD4

IC50 = 1400
nM (Binding)

[1]; 716 nM
(Kinase) [2]

ERK5 (1.6
µM), BRD4

(1.6 µM) [1]

Multi-targeted;
inhibits BRD4

bromodomains,
confounding results

interpretation [1].

Kinase peptide
substrate mobility

shift assay [2];
binding assays [1].

XMD8-85 ERK5,

DCLK1

IC50 = 11

nM [2]

ERK5,

LRRK2,
BRD4 [2] [1]

One of the most

potent DCLK1
inhibitors found but

highly multi-targeted
[2].

Kinase peptide

substrate mobility
shift assay [2].

Compound
I-5

DCLK1 IC50 = 171.3
nM [3]

Information
not available

in search
results.

Novel purine-
skeleton inhibitor;

shows in vivo
efficacy in

pancreatic cancer
models [3].

Kinase activity
assays, in vivo

xenograft studies
[3].

Experimental Methods for Selectivity Profiling

The selectivity data for these inhibitors, particularly for DCLK1-IN-1, was established using a range of

robust biochemical and cellular techniques [1]:

Binding Assays: Techniques like KINOMEscan were used to measure direct binding affinity (IC50)

to DCLK1 and other kinases [1].
Kinase Activity Assays: Biochemical assays, such as the mobility shift assay, determine a

compound's ability to inhibit kinase function. This method uses microfluidics capillary electrophoresis
to separate and quantify phosphorylated and non-phosphorylated peptide substrates [2] [4] [5].

Cellular Target Engagement: The NanoBRET assay confirms that the inhibitor engages with
DCLK1 in a live-cell environment, providing cellular potency (IC50) data [1].

Chemoproteomic Profiling: Platforms like KiNativ use chemoproteomics to screen inhibitors
against a wide range of kinases in cell lysates, generating a comprehensive selectivity profile across

the kinome [1].
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Thermal Stability Assays: Differential Scanning Fluorimetry (DSF) measures the stabilization of a

protein upon inhibitor binding (shift in melting temperature, Tm), which can indicate binding affinity
and specificity [4].

The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling, integrating the

methods described above:

Kinase Inhibitor Selectivity Profiling

DSF Binding Assay Binding Assay
(e.g., KINOMEscan)

Kinase Activity Assay
(e.g., Mobility Shift)

Cellular Engagement
(e.g., NanoBRET)

Chemoproteomic Profiling
(e.g., KiNativ)

Integrated Selectivity Profile

 Tm Shift Binding IC50Activity IC50 Cellular IC50 Pan-Kinome Data

Click to download full resolution via product page

Research Recommendations

Given that "DCLK1-IN-4" is not covered in the current search results, here are some suggestions for your

next steps:

Verify the Compound Name: The nomenclature for research compounds can sometimes be

inconsistent. I recommend double-checking the exact identifier in the original literature or patent
where you encountered "DCLK1-IN-4".

Explore Broader Sources: You may find relevant information by searching specialized databases
such as PubMed, Google Scholar, or the U.S. Patent and Trademark Office (USPTO) using terms

like "DCLK1 inhibitor," "DCLK1-IN-1 analog," or "selective DCLK1 inhibitor."
Use Available Probes: For your experimental work, the well-characterized inhibitor DCLK1-IN-1 is

available and serves as a validated chemical probe for selectively targeting the DCLK1 kinase
domain [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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